Cropropamide
Overview
Description
Cropropamide is an organic compound with the molecular formula C₁₃H₂₄N₂O₂. It is also known by its IUPAC name, 2-Butenamide, N-[1-[(dimethylamino)carbonyl]propyl]-N-propyl-. This compound is characterized by its unique structure, which includes a butenamide backbone with dimethylamino and propyl substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cropropamide can be synthesized through a multi-step process involving the reaction of crotonic acid with propylamine to form the corresponding amide. This intermediate is then reacted with dimethylamine and a suitable coupling agent to introduce the dimethylamino group. The reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is usually purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Cropropamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Cropropamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: this compound is studied for its potential effects on cellular processes and enzyme activity.
Mechanism of Action
The mechanism of action of cropropamide involves its interaction with specific molecular targets. In the case of its use as a component of prethcamide, this compound increases locomotor activity by modulating neurotransmitter levels in the brain. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of dopamine and serotonin receptors .
Comparison with Similar Compounds
Similar Compounds
Chlorpropamide: An antidiabetic drug that increases insulin secretion.
Tolbutamide: Another antidiabetic drug with a similar mechanism of action to chlorpropamide.
Uniqueness
Cropropamide is unique due to its specific structure and its use as a respiratory stimulant, which differentiates it from other similar compounds primarily used for their antidiabetic properties .
Biological Activity
Cropropamide is an organic compound with the molecular formula C₁₃H₂₄N₂O₂, also known by its IUPAC name, 2-Butenamide, N-[1-[(dimethylamino)carbonyl]propyl]-N-propyl-. This compound has garnered attention in various fields, including chemistry, biology, and medicine, for its unique structural properties and biological activities.
Structure
The structure of this compound features a butenamide backbone with dimethylamino and propyl substituents. This configuration is crucial for its biological activity and interaction with molecular targets.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation : Can form oxides or hydroxylated derivatives.
- Reduction : Converts to amine or alcohol derivatives.
- Substitution : Nucleophilic substitution can replace the dimethylamino group with other functional groups.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The primary biological activity of this compound is linked to its role as a component of the respiratory stimulant prethcamide. It is believed to increase locomotor activity by modulating neurotransmitter levels in the brain, particularly affecting dopamine and serotonin receptors. This modulation can result in enhanced alertness and reduced fatigue, making it a compound of interest in pharmacological research.
Pharmacological Effects
This compound has been studied for its potential effects on:
- Cognitive Function : Enhancements in alertness and cognitive performance.
- Respiratory Stimulation : As part of prethcamide, it may improve respiratory function.
Comparative Analysis with Similar Compounds
Compound | Primary Use | Mechanism of Action |
---|---|---|
This compound | Respiratory stimulant | Modulates neurotransmitter levels |
Chlorpropamide | Antidiabetic drug | Increases insulin secretion |
Tolbutamide | Antidiabetic drug | Similar to chlorpropamide |
This compound's unique application as a respiratory stimulant differentiates it from chlorpropamide and tolbutamide, which are primarily used for managing diabetes.
Study on Neurotransmitter Modulation
A study conducted on animal models demonstrated that administration of this compound resulted in significant increases in locomotor activity compared to control groups. The increase was attributed to enhanced dopamine receptor activity.
Safety Profile
Research indicates that while this compound exhibits beneficial effects on locomotor activity and cognitive function, further studies are necessary to fully understand its safety profile and potential side effects.
Properties
IUPAC Name |
2-[but-2-enoyl(propyl)amino]-N,N-dimethylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-6-9-12(16)15(10-7-2)11(8-3)13(17)14(4)5/h6,9,11H,7-8,10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZWCBZIBJLKCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(CC)C(=O)N(C)C)C(=O)C=CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862329 | |
Record name | N-[1-(Dimethylamino)-1-oxobutan-2-yl]-N-propylbut-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633-47-6 | |
Record name | Cropropamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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